8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid
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Overview
Description
8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of fluorine atoms in the structure enhances the compound’s stability and reactivity, making it a valuable molecule in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the spirocyclic structure . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis and high-throughput screening, allows for efficient production with minimal waste and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced spirocyclic compounds.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Oxo derivatives of the spirocyclic compound.
Reduction: Reduced spirocyclic compounds with altered functional groups.
Substitution: Spirocyclic compounds with substituted functional groups.
Scientific Research Applications
8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity towards these targets. The spirocyclic structure allows for unique conformational flexibility, enabling the compound to modulate various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
8,8-Difluoro-1-oxa-3-azaspiro[4.5]decan-2-one: A similar spirocyclic compound with a different functional group arrangement.
3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: Compounds with similar spirocyclic structures but different substituents.
Uniqueness
8,8-Difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid is unique due to its specific spirocyclic structure and the presence of fluorine atoms, which confer enhanced stability, reactivity, and binding affinity. These properties make it a valuable compound for various scientific research applications and distinguish it from other similar compounds .
Properties
Molecular Formula |
C9H11F2NO3 |
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Molecular Weight |
219.18 g/mol |
IUPAC Name |
8,8-difluoro-1-oxa-2-azaspiro[4.5]dec-2-ene-3-carboxylic acid |
InChI |
InChI=1S/C9H11F2NO3/c10-9(11)3-1-8(2-4-9)5-6(7(13)14)12-15-8/h1-5H2,(H,13,14) |
InChI Key |
NFHCYIZFHJSCSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC12CC(=NO2)C(=O)O)(F)F |
Origin of Product |
United States |
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